molecular formula C20H16N6 B3340235 2002-G12 CAS No. 313666-93-2

2002-G12

Cat. No.: B3340235
CAS No.: 313666-93-2
M. Wt: 340.4 g/mol
InChI Key: ZJSIITUXTQETKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2002-G12 involves the reaction of 2-(6-amino-1H-benzimidazol-2-yl)phenylamine with 1H-benzimidazol-5-amine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The purity of the compound is often verified using high-performance liquid chromatography (HPLC), ensuring a purity level of ≥98% .

Chemical Reactions Analysis

Types of Reactions

2002-G12 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced amine derivatives .

Scientific Research Applications

2002-G12 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2002-G12 involves its binding to amyloid-beta peptide. This binding inhibits the aggregation of amyloid-beta42, which is known to induce cytotoxicity in neuronal cells. By preventing amyloid-beta42 aggregation, this compound exerts a neuroprotective effect, potentially mitigating the progression of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

  • 2,2′-benzene-1,2-diylbis(1H-benzimidazol-5-amine)
  • 2,2′-benzene-1,2-diylbis(1H-benzimidazol-6-amine)
  • 2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazol-5-amine

Uniqueness

2002-G12 is unique due to its specific binding affinity for amyloid-beta peptide and its ability to inhibit amyloid-beta42-induced cytotoxicity. This property distinguishes it from other similar compounds, making it a valuable tool in Alzheimer’s disease research and potential therapeutic development .

Properties

IUPAC Name

2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6/c21-11-5-7-15-17(9-11)25-19(23-15)13-3-1-2-4-14(13)20-24-16-8-6-12(22)10-18(16)26-20/h1-10H,21-22H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSIITUXTQETKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)C4=NC5=C(N4)C=C(C=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354251
Record name 2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313666-93-2
Record name 2-[2-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 313666-93-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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